molecular formula C5H3Cl3N2 B3142155 3,4,6-Trichloro-5-methylpyridazine CAS No. 499235-55-1

3,4,6-Trichloro-5-methylpyridazine

Cat. No. B3142155
CAS RN: 499235-55-1
M. Wt: 197.45 g/mol
InChI Key: QPPLWSNWVXXBMT-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-5-methylpyridazine is a chemical compound with the formula C5H3Cl3N2 . It has a molecular weight of 197.45 .

Scientific Research Applications

Synthesis and Structural Characterization

3,4,6-Trichloro-5-methylpyridazine serves as an important intermediate in the synthesis of various pesticides and antiviral drugs. Notable research efforts have been made in optimizing the synthesis of derivatives from this compound, focusing on improving yield and purity through various chemical reactions such as chlorination, substitution, and oxidation. The structural integrity of the synthesized compounds has been verified through techniques like IR and NMR spectroscopy, affirming their potential applications in the field of medicinal chemistry (Zhao Chun-shen, 2009; Yang Shao-juan, 2012).

Catalysis and Material Chemistry

Derivatives of triazine, closely related to 3,4,6-Trichloro-5-methylpyridazine, have been found to exhibit biologically important properties and are used in various applications such as catalysis and material chemistry. They serve as powerful chelating agents and have been utilized as liquid crystals, metal complexes, and hydrogenation catalysts. Their applications extend to the synthesis of novel compounds through various chemical reactions, showcasing their versatility in chemical synthesis and material science (Giampaolo Giacomelli & A. Porcheddu, 2008).

Antimicrobial and Pharmacological Applications

The synthesis of triazine derivatives has garnered significant attention due to their diverse applications in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including antimicrobial, antifungal, acaricidal, and molluscicidal properties. Furthermore, they have been used in the formation of metal complexes, corrosion inhibitors, and selective sensors for ions in soil and sediment samples. This highlights their potential as therapeutic agents and their utility in various industrial and agricultural applications (N. A. Alshammari & D. Bakhotmah, 2022).

Safety and Hazards

The safety data sheet for 2,4,6-Trichloro-5-methylpyrimidine, a similar compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3,4,6-trichloro-5-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-3(6)5(8)10-9-4(2)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPLWSNWVXXBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Trichloro-5-methylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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